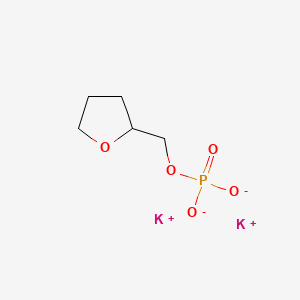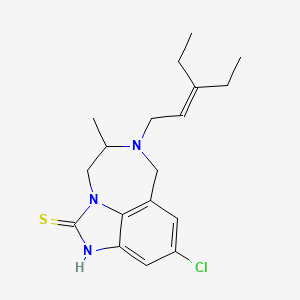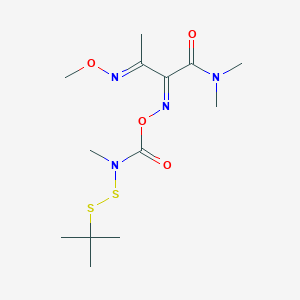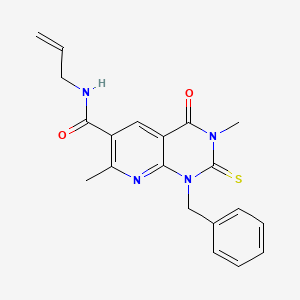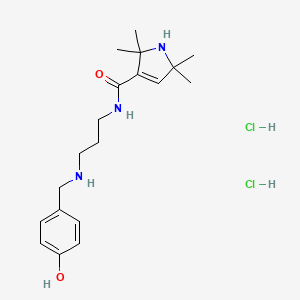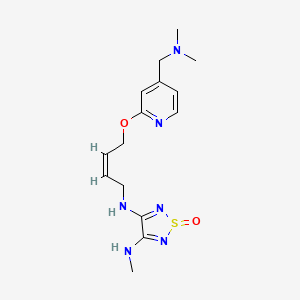
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N'-methyl-, 1-oxide, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyridinyl group, a dimethylamino group, and a butenyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- typically involves multi-step organic reactions. The process may start with the formation of the thiadiazole ring, followed by the introduction of the pyridinyl and dimethylamino groups. The final step often involves the oxidation of the compound to form the 1-oxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions.
化学反应分析
Types of Reactions
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound back to its non-oxidized form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1,2,5-Thiadiazole-3,4-diamine, N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, 1-oxide
- 1,2,5-Thiadiazole-3,4-diamine, N-(2-(2-(dimethylamino)ethyl)phenyl)-, 1-oxide
Uniqueness
1,2,5-Thiadiazole-3,4-diamine, N-(4-((4-((dimethylamino)methyl)-2-pyridinyl)oxy)-2-butenyl)-N’-methyl-, 1-oxide, (Z)- is unique due to its specific structural features, such as the presence of the pyridinyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
103922-42-5 |
|---|---|
分子式 |
C15H22N6O2S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-N-[(Z)-4-[4-[(dimethylamino)methyl]pyridin-2-yl]oxybut-2-enyl]-4-N-methyl-1-oxo-1,2,5-thiadiazole-3,4-diamine |
InChI |
InChI=1S/C15H22N6O2S/c1-16-14-15(20-24(22)19-14)18-7-4-5-9-23-13-10-12(6-8-17-13)11-21(2)3/h4-6,8,10H,7,9,11H2,1-3H3,(H,16,19)(H,18,20)/b5-4- |
InChI 键 |
HOIQYEIZPSQCLO-PLNGDYQASA-N |
手性 SMILES |
CNC1=NS(=O)N=C1NC/C=C\COC2=NC=CC(=C2)CN(C)C |
规范 SMILES |
CNC1=NS(=O)N=C1NCC=CCOC2=NC=CC(=C2)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


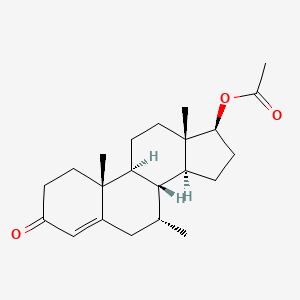

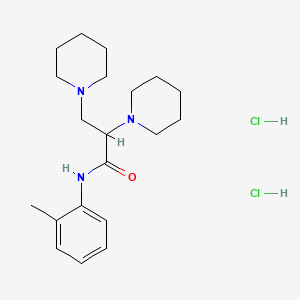
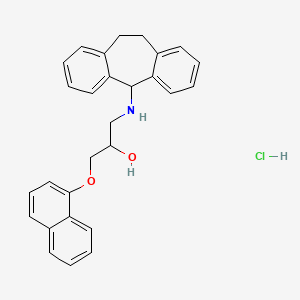

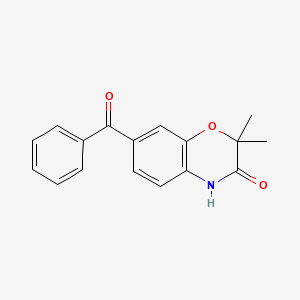
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)


